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Introduction
Cyanine 3 (Cy3) is a bright and photostable orange-fluorescent dye widely used for labeling

biomolecules. While sulfonated versions of Cy3 are more common due to their enhanced water

solubility, non-sulfonated Cy3 offers a valuable alternative for specific applications, particularly

when labeling is performed in the presence of organic co-solvents or for intracellular staining

where membrane permeability can be a consideration. This document provides detailed

application notes and protocols for the use of non-sulfonated Cy3 conjugates in flow cytometry.

Non-sulfonated Cy3 NHS ester is a reactive dye that efficiently labels primary amino groups on

proteins and antibodies.[1] Its fluorescence is minimally affected by pH changes between 4 and

10, making it robust for various biological buffers.[2] However, its lower water solubility

compared to its sulfonated counterpart necessitates careful consideration during the

conjugation and staining procedures to avoid aggregation.[2][3]

Key Properties and Considerations
While spectrally similar to its sulfonated version, non-sulfonated Cy3 has distinct chemical

properties that influence its use.

Table 1: Comparison of Non-Sulfonated and Sulfonated Cy3
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Property
Non-Sulfonated
Cy3

Sulfonated Cy3 Reference

Solubility

Low aqueous

solubility; requires

organic co-solvent

(e.g., DMSO, DMF)

for dissolution.

High water solubility. [3]

Aggregation

More prone to

aggregation in

aqueous solutions.

Less prone to

aggregation.
[3]

Labeling Reaction

Requires addition of

an organic co-solvent

to the aqueous

reaction buffer.

Can be performed in

entirely aqueous

buffers.

[3]

Purification

Gel filtration or

chromatography are

suitable. Dialysis

against purely

aqueous buffers may

be less efficient in

removing unreacted

dye.

Dialysis against

aqueous buffers is

effective.

[3]

Spectral Properties
Nearly identical to

sulfonated Cy3.

Nearly identical to

non-sulfonated Cy3.
[3]

Excitation (max) ~550-555 nm ~554 nm [2]

Emission (max) ~570 nm ~568 nm [2]

Applications in Flow Cytometry
Non-sulfonated Cy3 conjugates are suitable for various flow cytometry applications, including:

Immunophenotyping: Detecting cell surface markers.
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Intracellular Staining: Analyzing the expression of cytoplasmic and nuclear proteins. Due to

its more hydrophobic nature, non-sulfonated Cy3 may offer advantages in penetrating

cellular membranes after permeabilization.

Logical Relationship: Sulfonated vs. Non-Sulfonated
Cy3

Choice of Cy3 Dye

Key Properties Application Considerations

Non-Sulfonated Cy3

Hydrophobic

is

Intracellular Staining

potentially advantageous for

Sulfonated Cy3

Hydrophilic

is

Aqueous Labeling

ideal for

Requires Organic Co-solvent Higher Aggregation Potential Water-Soluble Lower Aggregation Potential

Click to download full resolution via product page

Caption: Key differences between non-sulfonated and sulfonated Cy3 dyes.

Experimental Protocols
Protocol 1: Antibody Conjugation with Non-Sulfonated
Cy3 NHS Ester
This protocol describes the conjugation of a primary antibody with a non-sulfonated Cy3 N-

hydroxysuccinimide (NHS) ester.

Materials:
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Purified antibody (0.5-2 mg/mL in amine-free buffer, e.g., PBS)

Non-sulfonated Cy3 NHS ester

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

1 M Sodium bicarbonate, pH 8.5

Purification column (e.g., gel filtration)

PBS, pH 7.4

Bovine serum albumin (BSA)

Sodium azide

Procedure:

Antibody Preparation:

Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary

amines (e.g., Tris or glycine), dialyze the antibody against PBS.

Adjust the antibody concentration to 1-2 mg/mL.

Dye Preparation:

Immediately before use, dissolve the non-sulfonated Cy3 NHS ester in anhydrous DMSO

or DMF to a concentration of 10 mg/mL.

Conjugation Reaction:

Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to

~8.5.

Add the dissolved Cy3 NHS ester to the antibody solution while gently vortexing. A

common starting point is a 10:1 to 20:1 molar ratio of dye to antibody. The optimal ratio

should be determined empirically.
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Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification:

Remove unreacted dye by passing the conjugation mixture over a gel filtration column

equilibrated with PBS.

Collect the fractions containing the conjugated antibody (the first colored peak).

Characterization and Storage:

Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the

protein) and ~550 nm (for Cy3).

Add BSA to a final concentration of 0.1-1% and sodium azide to 0.02-0.05% for

stabilization.

Store the conjugated antibody at 4°C, protected from light. Do not freeze.

Experimental Workflow: Antibody Conjugation
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Start: Purified Antibody in Amine-Free Buffer

1. Prepare Antibody
Adjust concentration to 1-2 mg/mL

3. Conjugation Reaction
- Adjust pH to 8.5 with Sodium Bicarbonate

- Add dye to antibody
- Incubate 1-2h at RT, protected from light

2. Prepare Dye
Dissolve non-sulfonated Cy3 NHS ester in DMSO/DMF

4. Purification
Remove unreacted dye via gel filtration

5. Characterization & Storage
- Determine DOL

- Add stabilizer (BSA, Azide)
- Store at 4°C

End: Cy3-Conjugated Antibody

Click to download full resolution via product page

Caption: Workflow for conjugating antibodies with non-sulfonated Cy3.

Protocol 2: Intracellular Staining for Flow Cytometry
This protocol is for staining intracellular antigens using a non-sulfonated Cy3-conjugated

primary antibody.

Materials:

Single-cell suspension (1 x 10^6 cells per sample)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b12364664?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cy3-conjugated primary antibody

Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.05% sodium azide)

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., Flow Cytometry Staining Buffer with 0.1-0.5% saponin or Triton

X-100)

12 x 75 mm polypropylene flow cytometry tubes

Procedure:

Cell Preparation:

Prepare a single-cell suspension and adjust the concentration to 1-2 x 10^7 cells/mL.

Aliquot 100 µL of the cell suspension (1-2 x 10^6 cells) into flow cytometry tubes.

Optional: Cell Surface Staining:

If also staining for surface markers, perform this step first according to standard protocols.

Fixation:

Add 100 µL of Fixation Buffer to the cells and vortex gently.

Incubate for 15-20 minutes at room temperature, protected from light.

Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300-

400 x g for 5 minutes. Discard the supernatant.

Permeabilization and Staining:

Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

Add the predetermined optimal amount of the non-sulfonated Cy3-conjugated primary

antibody.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vortex gently and incubate for 30-60 minutes at room temperature or 4°C, protected from

light.

Washing:

Add 2 mL of Permeabilization Buffer to each tube and centrifuge at 300-400 x g for 5

minutes. Discard the supernatant.

Repeat the wash step with Flow Cytometry Staining Buffer.

Data Acquisition:

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

Analyze the samples on a flow cytometer equipped with a laser that can excite Cy3 (e.g.,

532 nm or 561 nm laser) and the appropriate emission filter (e.g., a 585/42 nm bandpass

filter).

Experimental Workflow: Intracellular Flow Cytometry
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Start: Single-Cell Suspension

1. Optional: Surface Marker Staining

2. Fixation
(e.g., 4% PFA, 15-20 min at RT)

3. Wash

4. Permeabilization & Intracellular Staining
- Resuspend in Permeabilization Buffer

- Add Cy3-conjugated antibody
- Incubate 30-60 min

5. Wash

6. Data Acquisition
Resuspend in Staining Buffer and analyze on flow cytometer

End: Flow Cytometry Data

Click to download full resolution via product page

Caption: Workflow for intracellular staining with a Cy3 conjugate.
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Data Presentation
The performance of non-sulfonated Cy3 conjugates should be compared to other commonly

used fluorophores. While direct, quantitative comparisons in the literature are scarce, the

following table provides an illustrative comparison based on known properties. Researchers

should perform their own evaluations for specific antibodies and applications.

Table 2: Illustrative Performance Comparison of Fluorophores

Fluorophor
e

Excitation
Max (nm)

Emission
Max (nm)

Relative
Brightness

Photostabili
ty

Key
Considerati
on

Non-

Sulfonated

Cy3

~555 ~570 +++ Good

Requires

organic co-

solvent for

conjugation;

potential for

aggregation.

Alexa Fluor

555
~555 ~565 ++++ Excellent

Generally

brighter and

more

photostable

than Cy3.[4]

PE

(Phycoerythri

n)

~496, 565 ~578 +++++ Moderate

Very bright

but

susceptible to

photobleachi

ng.

FITC ~495 ~519 ++ Poor

Prone to

photobleachi

ng and pH

sensitivity.
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Note: Relative brightness is an approximation and can vary significantly based on the degree of

labeling, antibody, and instrument settings.

Conclusion
Non-sulfonated Cy3 conjugates are a viable and effective tool for flow cytometry, particularly for

researchers who conjugate their own antibodies or have specific needs for intracellular

staining. Careful attention to the conjugation protocol, especially the use of organic co-solvents

and purification methods, is critical for successful results. By following the detailed protocols

and considering the properties outlined in these application notes, researchers can effectively

utilize non-sulfonated Cy3 for robust and reliable flow cytometric analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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